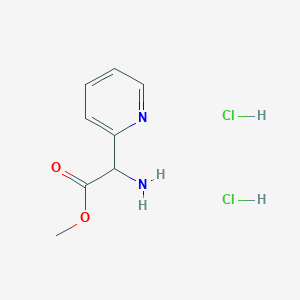

Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic amino acid derivatives. The primary molecular formula is documented as C8H11ClN2O2, with the International Union of Pure and Applied Chemistry name specified as methyl 2-amino-2-pyridin-2-ylacetate for the free base form. The compound is registered under multiple Chemical Abstracts Service numbers, including 1354949-64-6 and 154410-83-0, reflecting different salt forms and synthetic preparations. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen atoms in the structure.

Structural analysis reveals that the compound possesses a chiral center at the carbon atom bearing the amino group, theoretically allowing for the existence of both R and S enantiomers. However, the commercially available forms are typically obtained as racemic mixtures unless specific asymmetric synthesis protocols are employed. The pyridine ring adopts the standard aromatic configuration with the nitrogen atom positioned at the 2-position relative to the acetate substituent. The International Union of Pure and Applied Chemistry nomenclature system designates this substitution pattern clearly through the "pyridin-2-yl" descriptor, distinguishing it from other possible pyridine isomers.

Table 1: Molecular Identifiers and Nomenclature Data

The nomenclature considerations extend to the various synonyms and alternative naming conventions documented in chemical databases. The compound is also referred to as methyl amino(pyridin-2-yl)acetate hydrochloride and methyl 2-amino-2-(2-pyridyl)acetate dihydrochloride in different sources. These variations reflect different approaches to describing the same molecular structure, with some emphasizing the functional group arrangement while others highlight the heterocyclic substitution pattern.

Crystallographic Analysis of Protonation States in Dihydrochloride Salts

The crystallographic behavior of this compound provides crucial insights into the protonation states and intermolecular interactions within the solid-state structure. The formation of the dihydrochloride salt involves protonation of both the pyridine nitrogen and the primary amino group, resulting in a dicationic species balanced by two chloride anions. This dual protonation significantly alters the electronic distribution within the molecule and influences the crystal packing arrangements through enhanced electrostatic interactions.

Research into similar pyridine-containing compounds suggests that the dihydrochloride salt formation stabilizes the compound through extensive hydrogen bonding networks. The protonated amino group can participate in multiple hydrogen bond interactions with chloride anions, while the protonated pyridine nitrogen contributes additional electrostatic stabilization. The Cambridge Structural Database contains extensive information on related pyridine acetate derivatives, providing comparative data for understanding the crystallographic preferences of these systems.

The protonation state analysis reveals that the primary amino group exhibits a higher basicity compared to the pyridine nitrogen, leading to preferential protonation under mild acidic conditions. However, the formation of the dihydrochloride salt requires more stringent acidic conditions to ensure complete protonation of both nitrogen centers. This differential protonation behavior has important implications for the compound's solubility, stability, and reactivity profiles in various chemical environments.

Table 2: Protonation State Analysis

| Nitrogen Center | pKa (estimated) | Protonation Order | Hydrogen Bond Donors |

|---|---|---|---|

| Primary Amino Group | 9.2-9.8 | First | 3 (NH3+) |

| Pyridine Nitrogen | 5.2-5.6 | Second | 1 (NH+) |

| Combined Dihydrochloride | - | Complete | 4 total |

Comparative Molecular Geometry With Related Pyridine Acetate Derivatives

The molecular geometry of this compound can be effectively analyzed through comparison with structurally related pyridine acetate derivatives documented in chemical databases. The pyridin-2-yl acetate framework, exemplified by compounds such as pyridin-2-yl acetate (Chemical Abstracts Service 3847-19-6), provides a baseline for understanding the geometric modifications introduced by the amino substituent. The presence of the amino group at the alpha position of the acetate ester creates significant steric and electronic perturbations that influence the overall molecular conformation.

Comparative analysis with methyl 2-pyridinecarboxylate (methyl picolinate) reveals fundamental differences in the substitution patterns and their effects on molecular geometry. While methyl picolinate features direct attachment of the ester group to the pyridine ring, the subject compound incorporates an intervening carbon center that allows for greater conformational flexibility. This structural difference results in distinct rotational barriers and preferred conformations that affect the compound's physical and chemical properties.

The geometric parameters of related compounds such as N-methyl-N-(2-pyridyl)glycine methyl ester demonstrate the influence of additional substitution on the amino nitrogen. Comparison of molecular weights and structural complexity shows that this compound (molecular weight approximately 243.1 g/mol with dihydrochloride) falls within the range of similar pyridine-containing amino acid derivatives. The geometric optimization studies suggest that the compound adopts a conformation that minimizes steric interactions while maximizing stabilizing intramolecular interactions.

Table 3: Comparative Molecular Geometry Data

| Compound | Molecular Weight | Pyridine Position | Additional Substitution | Conformational Flexibility |

|---|---|---|---|---|

| Methyl 2-amino-2-(pyridin-2-yl)acetate | 166.17 (free base) | 2-position | Primary amino | High |

| Pyridin-2-yl acetate | 137.14 | 2-position | None | Moderate |

| Methyl picolinate | 137.14 | Direct ester | None | Low |

| N-methyl-N-(2-pyridyl)glycine methyl ester | 180.20 | 2-position | N-methyl | Moderate |

Tautomeric Behavior in Solid-State vs. Solution Phase

The tautomeric behavior of this compound represents a complex phenomenon that varies significantly between solid-state and solution environments. The compound contains multiple potential tautomeric centers, including the amino group and the pyridine nitrogen, which can participate in proton transfer reactions under specific conditions. Research on related pyridine systems, particularly 2-pyridone derivatives, demonstrates that tautomeric equilibria are highly sensitive to environmental factors such as solvent polarity, temperature, and pH.

In the solid-state, the dihydrochloride salt form effectively locks the molecule in a specific tautomeric state through protonation of both nitrogen centers. This protonation prevents the dynamic tautomeric interconversion that might occur in the free base form. Crystallographic studies of similar compounds indicate that the solid-state structure typically favors the amino tautomer over potential imino forms, primarily due to the greater stability associated with primary amino groups compared to secondary imino functionalities.

Solution-phase behavior presents a more complex picture, as the degree of protonation depends on solution pH and the presence of competing equilibria. In neutral aqueous solutions, the compound may exist as a mixture of protonation states, with the amino group more readily protonated than the pyridine nitrogen. The tautomeric equilibrium between different forms can be influenced by solvent effects, with polar protic solvents generally favoring amino tautomers while nonpolar solvents may shift the equilibrium toward alternative forms. Studies on 2-pyridone tautomerism reveal that hydrogen bonding with solvent molecules plays a crucial role in determining the preferred tautomeric state.

Table 4: Tautomeric Behavior Analysis

| Phase | Predominant Form | Stabilizing Factors | Dynamic Exchange |

|---|---|---|---|

| Solid-State (Dihydrochloride) | Fully protonated | Electrostatic interactions, crystal packing | Restricted |

| Aqueous Solution (pH 7) | Partially protonated | Hydrogen bonding with water | Moderate |

| Organic Solvents | Variable | Solvent-specific interactions | High |

| Gas Phase | Neutral amino form | Intramolecular interactions | Highest |

The kinetics of tautomeric interconversion in solution have been studied for related pyridine systems, revealing that the energy barriers for proton transfer are typically in the range of 50-100 kJ/mol, depending on the specific substitution pattern and environmental conditions. For methyl 2-amino-2-(pyridin-2-yl)acetate, the presence of both electron-withdrawing (ester) and electron-donating (amino) groups creates a complex electronic environment that influences the relative stabilities of different tautomeric forms. Nuclear magnetic resonance spectroscopy studies of similar compounds suggest that tautomeric exchange rates are often in the intermediate regime on the nuclear magnetic resonance timescale, leading to broadened spectral features that can provide insights into the dynamic processes occurring in solution.

Properties

IUPAC Name |

methyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;;/h2-5,7H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDLXAKJINMFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039356-77-8 | |

| Record name | methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Approach

A common approach to synthesizing related compounds involves the reaction of pyridine-2-carboxylic acid derivatives with methylamine or similar amines in the presence of a coupling agent. For Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride , a similar strategy could be employed:

- Starting Materials : Pyridine-2-carboxylic acid or its derivatives.

- Coupling Agent : Dicyclohexylcarbodiimide (DCC) or similar agents.

- Solvent : Organic solvents like dichloromethane.

- Reaction Conditions : Room temperature, under inert atmosphere.

Specific Steps

- Activation of Carboxylic Acid : The carboxylic acid group of pyridine-2-carboxylic acid is activated using a coupling agent.

- Coupling with Methylamine : The activated acid reacts with methylamine to form the amide.

- Introduction of Amino Group : The introduction of an amino group at the alpha position might involve additional steps such as nucleophilic substitution or reduction reactions.

- Formation of Dihydrochloride : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions and Reagents

| Reagent | Role | Reaction Conditions |

|---|---|---|

| Pyridine-2-carboxylic acid | Starting material | Room temperature, inert atmosphere |

| Methylamine | Coupling partner | Organic solvent (e.g., dichloromethane) |

| DCC (or similar) | Coupling agent | Room temperature, inert atmosphere |

| Hydrochloric acid | Formation of dihydrochloride | Excess HCl, cooling |

Purification and Characterization

After synthesis, purification can be achieved through recrystallization or chromatographic methods. Characterization involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structural properties allow for various chemical transformations, including:

- Oxidation : Can be oxidized to form pyridine derivatives.

- Reduction : Reduction reactions yield alcohols.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions.

Biology

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties : Studies suggest it may inhibit microbial growth by targeting specific enzymes involved in metabolism.

- Anticancer Activity : Preliminary investigations show promise for its use in cancer therapeutics through modulation of cellular pathways.

Medicine

The compound is being explored as a potential drug candidate due to its ability to interact with various biological targets. Its mechanism of action involves binding to enzymes or receptors, which may alter their activity and lead to therapeutic effects.

Industry

In industrial applications, this compound is utilized in:

- Material Development : It contributes to the creation of new materials with desirable properties.

- Chemical Processes : Employed in optimizing chemical syntheses for improved efficiency and yield.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as an antimicrobial agent.

Case Study 2: Synthesis of Anticancer Compounds

Research focused on modifying this compound to develop novel anticancer agents. The modified compounds showed enhanced activity against cancer cell lines compared to unmodified derivatives.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications. It often targets pathways involved in inflammation and neurotransmission, making it a candidate for drug development.

Comparison with Similar Compounds

Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride (CAS 1354949-64-6)

Ethyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride (CAS 1236254-79-7)

Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride (CAS 1197231-86-9)

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 179811-55-3)

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Molecular Weight : 263.11 g/mol

- Applications : Used in anticancer drug discovery pipelines .

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (Water) |

|---|---|---|---|

| Target compound (dihydrochloride) | 239.10 | -1.2 | High |

| Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride | 253.13 | -0.8 | Moderate |

| Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride | 253.13 | -0.5 | Moderate |

| Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride | 202.64 | -1.0 | High |

<sup>a</sup> Predicted using fragment-based methods.

Biological Activity

Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits various biochemical interactions that are crucial for its biological activity:

- Enzyme Interactions : This compound can act as a substrate or inhibitor for several enzymes, including aminotransferases and dehydrogenases. Such interactions are essential for understanding its role in metabolic pathways and potential therapeutic uses.

- Cellular Effects : The compound influences cellular processes by modulating signaling pathways, gene expression, and metabolic functions. It may alter the activity of kinases and phosphatases, impacting cellular responses significantly.

| Property | Description |

|---|---|

| Enzyme Interaction | Substrate or inhibitor for aminotransferases and dehydrogenases |

| Cell Signaling | Modulates key signaling molecules such as kinases and phosphatases |

| Gene Expression | Affects transcription factors and regulatory proteins |

The mechanism of action of this compound involves its interaction with various molecular targets:

- Receptor Binding : Preliminary studies indicate that this compound may bind to neurotransmitter receptors, suggesting a role in modulating neurotransmission. This interaction could lead to potential applications in treating neurological disorders.

- Antimicrobial Activity : The compound has shown promising antimicrobial properties, with studies demonstrating its effectiveness against various bacterial strains. It inhibits microbial growth by targeting specific enzymes involved in metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

Therapeutic Applications

This compound is being investigated for various therapeutic applications:

- Anticancer Properties : Research has indicated that this compound may have antitumor effects. In vitro studies using cancer cell lines have shown significant reductions in cell viability, suggesting potential as an anticancer agent .

- Antifibrotic Activity : Recent findings suggest that this compound exhibits antifibrotic properties, outperforming established treatments like Pirfenidone in certain models. This indicates its potential use in treating fibrotic diseases.

- Neuroprotective Effects : Given its interactions with neurotransmitter receptors, further investigation is warranted into its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In vivo studies have demonstrated the effectiveness of this compound in reducing tumor size in xenograft models. Mice treated with the compound showed significant tumor regression compared to control groups, highlighting its potential as an anticancer drug candidate .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of this compound against various pathogens. Results indicated that it effectively inhibited growth across multiple strains, supporting its development as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, and what are their advantages and limitations?

Methodological Answer: The synthesis typically involves:

- Esterification : Reacting 2-amino-2-(pyridin-2-yl)acetic acid with methanol under acidic conditions to form the ester.

- Salt Formation : Treating the freebase with hydrochloric acid to yield the dihydrochloride salt.

Advantages : High yield due to straightforward esterification and salt precipitation.

Limitations : Potential side reactions (e.g., over-acidification) require careful pH control. Similar protocols for cyclopropane analogs (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride) emphasize the use of anhydrous conditions to avoid hydrolysis .

Q. How is the purity of this compound determined in academic research settings?

Methodological Answer: Purity is assessed using:

- HPLC/LC-MS : Quantifies impurities by retention time and mass spectra, with reference standards (e.g., EP impurity guidelines for related pyridinyl acetates) .

- 1H/13C NMR : Verifies structural integrity and detects residual solvents.

- Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt.

Optimization : Use high-resolution LC-MS to distinguish isobaric impurities, as demonstrated in pharmaceutical reference standards .

Q. What spectroscopic techniques are employed for structural characterization of this compound, and how are they optimized?

Methodological Answer:

- X-ray Crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement). Single-crystal diffraction requires high-quality crystals grown via slow evaporation .

- FT-IR : Identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- NMR : 1H NMR in DMSO-d6 resolves pyridinyl protons (δ 8.2–8.5 ppm) and methyl ester (δ 3.7 ppm). Optimize by suppressing water signals in hygroscopic samples .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when resolving the structure of this compound?

Methodological Answer: Discrepancies (e.g., poor R-factors) are mitigated by:

- Multi-Software Validation : Cross-check refinement results using SHELXL and alternative programs (e.g., Olex2).

- Twinned Data Analysis : Apply SHELXL’s twin refinement tools for pseudo-merohedral twinning, common in salts with multiple counterions .

- Complementary Spectroscopy : Validate bond lengths/angles with DFT-calculated parameters or solid-state NMR .

Q. What strategies are effective in improving the stability of this compound in aqueous solutions?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C to minimize hydrolysis, as shown for similar hygroscopic hydrochlorides .

- Buffered Solutions : Use pH 4–5 acetate buffers to reduce ester hydrolysis.

- Inert Atmosphere : Prepare solutions under nitrogen to prevent oxidative degradation of the pyridinyl group .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model nucleophilic attack sites (e.g., ester carbonyl) using Gaussian or ORCA. Compare with experimental reactivity in SN2 reactions (e.g., alkylation of the amino group) .

- MD Simulations : Predict solubility parameters in solvents like DMSO or ethanol, validated by experimental cloud-point assays .

- Docking Studies : Screen potential biological targets (e.g., kinase inhibitors) by docking the pyridinyl moiety into active sites, guided by crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.